molecular formula C13H12ClNO2 B567860 3-(Benzyloxy)-5-chloro-2-methoxypyridine CAS No. 1242336-52-2

3-(Benzyloxy)-5-chloro-2-methoxypyridine

Cat. No. B567860
CAS RN: 1242336-52-2
M. Wt: 249.694
InChI Key: UMXFFXZBNLBAOS-UHFFFAOYSA-N
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Description

The compound “3-(Benzyloxy)-5-chloro-2-methoxypyridine” is likely an organic compound due to the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also has a benzyloxy group and a methoxy group attached to the pyridine ring, as well as a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, being aromatic, contributes to the stability of the molecule. The benzyloxy and methoxy groups are electron-donating groups, which can influence the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring might undergo electrophilic aromatic substitution reactions. The benzyloxy and methoxy groups could potentially be replaced by other groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis of New Liquid-Crystalline Compounds

This compound has been used in the synthesis of new liquid-crystalline compounds based on the terminal benzyloxy group . The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .

Development of Optical Devices and Temperature/Humidity Sensors

Liquid crystal (LC) instrumentation, which includes optical devices and temperature/humidity sensors, is one of the applications for this compound . Tools for structure-activity relationships have become necessary to design new materials in order to attain the right properties for device applications .

Inhibition of Excitatory Amino Acid Transporters (EAATs)

One of the primary applications of 3S-BOAA lies in its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are membrane proteins responsible for clearing glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft.

Neuroprotection

3S-BOAA’s ability to modulate glutamate signaling might offer neuroprotective benefits in conditions like ischemic stroke, where excessive glutamate exposure can lead to neuronal damage.

Cognitive Enhancement

Controlled elevation of glutamate levels by 3S-BOAA might enhance cognitive function and memory in animal models. However, further research is needed to determine its safety and efficacy in humans.

Synthesis of Fragrance and Flavoring Agents

It has been used as a precursor for the synthesis of other compounds such as benzyl acetate, which is a fragrance and flavoring agent.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, further studies could be conducted to evaluate its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

5-chloro-2-methoxy-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXFFXZBNLBAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682449
Record name 3-(Benzyloxy)-5-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242336-52-2
Record name 3-(Benzyloxy)-5-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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